
Cefaclor-d5
Descripción general
Descripción
Cefaclor-d5 is a deuterated form of cefaclor, a second-generation cephalosporin antibiotic. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various pharmacokinetic studies. Cefaclor itself is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, commonly used to treat infections such as pneumonia, ear infections, skin infections, and urinary tract infections .
Aplicaciones Científicas De Investigación
Pharmacokinetics
Cefaclor-d5 is extensively utilized as an internal standard in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for quantifying cefaclor in biological samples. The stable isotope labeling allows for precise measurement of drug concentrations in human plasma, enhancing the accuracy of pharmacokinetic assessments.
Methodology
A validated LC-ESI-MS/MS method employing this compound as an internal standard has been developed. The method involves:
- Sample Preparation : One-step protein precipitation using methanol.
- Chromatographic Conditions : Utilization of an Ultimate XB C18 column with gradient elution.
- Detection : Multiple reaction monitoring mode with specific fragment ion pairs for cefaclor and this compound.
The linear range for this method spans from 20.0 to 10,000.0 ng/mL, demonstrating high sensitivity and reliability (R² > 0.9900) .
Therapeutic Drug Monitoring
This compound plays a crucial role in therapeutic drug monitoring (TDM), particularly in assessing the bioavailability and pharmacokinetic profiles of cefaclor formulations. For instance, a study comparing two oral formulations of cefaclor found that pharmacokinetic parameters such as Cmax and AUC were effectively analyzed using this compound as a reference standard .
Case Study: Bioequivalence Study
In a bioequivalence trial involving healthy subjects, both fasting and postprandial states were evaluated using this compound to ensure accurate measurement of drug absorption and metabolism. The study reported geometric mean ratios for key pharmacokinetic parameters within acceptable bioequivalence ranges, confirming the utility of this compound in clinical evaluations .
Metabolic Research
The application of this compound extends to metabolic research where it aids in understanding the metabolic pathways of cefaclor. By tracking the metabolism of cefaclor through stable isotope labeling, researchers can elucidate the drug's biotransformation processes and identify metabolites.
Example Findings
Research indicates that cefaclor can induce serum sickness-like diseases (SSLD) in certain populations, particularly children under five years old . Understanding the metabolic pathways through which cefaclor acts can help in predicting adverse reactions and tailoring treatment protocols.
Summary of Findings
The following table summarizes key applications and findings related to this compound:
Mecanismo De Acción
Target of Action
Cefaclor-d5, like its parent compound Cefaclor, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound, being a beta-lactam antibiotic, binds to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting this process, this compound prevents the bacteria from maintaining their structural integrity, leading to cell lysis . This action is broad-spectrum, affecting both Gram-positive and negative microorganisms such as Haemophilus influenzae and Klebsiella .
Pharmacokinetics
This compound, like Cefaclor, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cefaclor is well absorbed after oral administration . The total absorption is the same whether the drug is given with or without food . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours, the greater portion being excreted within the first 2 hours . In patients with reduced renal function, the serum half-life of cefaclor is slightly prolonged .
Result of Action
The molecular and cellular effects of this compound’s action result in the lysis of bacterial cells due to the inhibition of cell wall synthesis . This disrupts the growth and proliferation of bacteria, thereby helping to clear the bacterial infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetic parameters of the drug . Furthermore, genetic polymorphisms in human peptide transporter-1 (PEPT1), which is involved in the absorption of Cefaclor, can lead to inter-individual pharmacokinetic variation . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cefaclor-d5 involves several steps, including silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decoloring, and crystallization . The process starts with the silylation of 7-aminocephalosporanic acid (7-ACCA) and potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate. This is followed by acylation and condensation reactions to form the this compound intermediate. Acid hydrolysis is then performed to remove protecting groups, followed by extraction and cleaning to purify the compound. Finally, decoloring and crystallization steps are carried out to obtain the final this compound product .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for cefaclor, with modifications to incorporate deuterium atoms. The process involves large-scale synthesis using the same reaction steps but optimized for industrial-scale production. The key steps include the preparation of cefaclor crystals, pretreatment of main and auxiliary materials, weighing, mixing, forming, and packaging .
Análisis De Reacciones Químicas
Types of Reactions
Cefaclor-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can be used for further studies and applications .
Comparación Con Compuestos Similares
Cefaclor-d5 can be compared with other second-generation cephalosporins such as cefuroxime, cefprozil, and cefotetan. These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetics, and clinical uses . This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and as an internal standard in analytical methods .
List of Similar Compounds
- Cefuroxime
- Cefprozil
- Cefotetan
- Cefoxitin
- Cefamandole
Actividad Biológica
Cefaclor-d5 is a deuterated form of cefaclor, a second-generation cephalosporin antibiotic. This compound is primarily utilized in the treatment of various bacterial infections. Understanding its biological activity involves analyzing its antibacterial efficacy, pharmacokinetics, and potential adverse effects. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.
Antibacterial Activity
Cefaclor exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, primarily by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, leading to cell lysis .
Efficacy Against Specific Bacteria
The following table summarizes cefaclor's activity against various bacterial strains:
Bacterial Strain | Activity |
---|---|
Gram-positive | |
Staphylococcus aureus | Effective |
Streptococcus pneumoniae | Effective |
Streptococcus pyogenes | Effective |
Gram-negative | |
Escherichia coli | Highly effective |
Haemophilus influenzae | Effective (including resistant strains) |
Klebsiella pneumoniae | Effective |
Proteus mirabilis | Highly effective |
Cefaclor has shown significant potency against Enterobacteriaceae, particularly Escherichia coli and Proteus mirabilis, where it outperforms other cephalosporins like cephalexin . In laboratory studies, cefaclor demonstrated effective bactericidal activity at concentrations close to its minimum inhibitory concentration (MIC) .
Pharmacokinetics
Cefaclor is well absorbed after oral administration, with bioavailability not significantly affected by food intake. The pharmacokinetic profile of this compound shows similarities to its non-deuterated counterpart, with key parameters illustrated in the following table:
Parameter | Value |
---|---|
Cmax (ng/mL) | 7006.52 ± 2032.34 |
AUC (0-∞) | 97.95% (CI: 96.52%–99.41%) |
Tmax (h) | Varies based on formulation |
Protein Binding | 23.5% |
The drug is primarily excreted unchanged in urine, with approximately 60-85% eliminated within eight hours post-administration .
Case Studies and Adverse Effects
While cefaclor is generally well-tolerated, several case studies have documented adverse reactions associated with its use. A notable report described eight cases of serum sickness-like disease (SSLD) following cefaclor treatment in children under five years old. Clinical features included cutaneous reactions, arthralgias, and moderate hyperthermia, with hospitalization required in half of the cases . The benign nature of these reactions upon discontinuation of the drug highlights the importance of monitoring for adverse effects during treatment.
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-IMLLATIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: Why is Cefaclor-d5 used instead of Cefaclor itself when measuring Cefaclor levels in plasma?
A1: this compound is a stable isotope-labeled version of Cefaclor, used as an internal standard (SIL-IS) in this study []. Using a SIL-IS like this compound offers several analytical advantages:
Q2: How does the analytical method described in the paper ensure accurate quantification of Cefaclor in human plasma?
A2: The study employs a validated LC-ESI-MS/MS method for Cefaclor quantification []. Here are the key features ensuring accuracy:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.